4-(4-Methoxyphenyl)-3-nitropyridine
Description
Contextualization of Nitropyridine Derivatives in Advanced Organic Synthesis
Nitropyridine derivatives are recognized as valuable precursors and intermediates in the synthesis of a wide array of complex organic molecules. nih.govnih.gov The presence of the nitro group significantly influences the reactivity of the pyridine (B92270) ring, facilitating reactions that are otherwise difficult to achieve with unsubstituted pyridines. gsa.ac.uk This enhanced reactivity is a cornerstone of their utility in advanced organic synthesis.
From a synthetic standpoint, nitropyridines are convenient and accessible precursors for a diverse range of mono- and polynuclear heterocyclic systems. nih.govnih.gov The nitro group's powerful electron-withdrawing nature activates the pyridine ring towards nucleophilic attack, enabling functionalization in various ways. gsa.ac.uknih.gov For instance, the nitro group facilitates nucleophilic aromatic substitution (SNAr) reactions and can direct the introduction of substituents, such as amino groups or alkyl chains, at specific positions. gsa.ac.ukresearchgate.net
One notable synthetic strategy is the Vicarious Nucleophilic Substitution (VNS), which allows for the introduction of substituents ortho or para to the nitro group. ntnu.noacs.org This method has been successfully used in alkylation and amination reactions of 3-nitropyridines, yielding highly functionalized pyridine derivatives with high regioselectivity. researchgate.netresearchgate.net
Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group, which then serves as a key functional group for constructing fused heterocyclic systems like imidazopyridines, azaindoles, and diazaphenothiazines. nih.govresearchgate.net This transformation is a critical step in the synthesis of many biologically active molecules. nih.gov The synthetic potential of nitropyridines is vast, providing pathways to complex structures that are otherwise challenging to access. nih.govnih.gov
The pyridine ring is a privileged structural motif in drug design, with a significant percentage of FDA-approved N-heterocyclic drugs containing this core. nih.gov Nitropyridines, as precursors to a multitude of substituted pyridines, are consequently of great interest in medicinal and agrochemical chemistry. nih.govresearchgate.net
Many bioactive molecules, including antitumor, antibacterial, antifungal, and antiviral agents, as well as herbicides and insecticides, are synthesized using nitropyridine intermediates. nih.gov The functionalized pyridines derived from these precursors are found in a wide range of commercial products and clinical candidates. For example, trifluoromethylpyridine (TFMP) derivatives, often synthesized from nitropyridine precursors, are prevalent in both agrochemicals and pharmaceuticals. nih.gov Over 20 TFMP-containing agrochemicals have been introduced to the market, and several pharmaceutical products incorporating the TFMP moiety have received market approval. nih.gov
The following table provides examples of bioactive compounds and classes of molecules synthesized using nitropyridine intermediates, highlighting their importance in these fields.
| Field | Example Compound/Class | Synthetic Utility of Nitropyridine Intermediate |
| Pharmaceuticals | JAK2 Inhibitors | 2-Chloro-5-methyl-3-nitropyridine (B188117) used as a starting material for coupling with amines. nih.gov |
| GSK3 Inhibitors | 2,6-Dichloro-3-nitropyridine undergoes successive substitutions and nitro group reduction. nih.gov | |
| Urease Inhibitors | 2-Chloro-3-nitropyridine reacts with piperazine (B1678402) as a key step. nih.gov | |
| MALT1 Inhibitors | 4-Chloro-3-nitropyridine (B21940) is used in a Smiles rearrangement sequence. nih.gov | |
| Agrochemicals | Phenylaminoacetates | 2-Chloro-3(5)-nitropyridines are key intermediates for substitution with 4-aminophenol. nih.gov |
| Insecticides | 2-Chloro-5-nitropyridine is a precursor for nucleophilic substitution with hydroxyl compounds. nih.gov | |
| Trifluoromethylpyridines | Used as key building blocks for numerous agrochemicals and pharmaceuticals. nih.gov |
Specific Focus on 4-(4-Methoxyphenyl)-3-nitropyridine as a Strategic Synthetic Building Block
While the broader class of nitropyridines is well-established, this compound presents itself as a strategically important building block due to its specific substitution pattern. This compound is an analogue of 4-substituted-3-nitropyridines, which are known to undergo various useful transformations. researchgate.netresearchgate.net
A key synthetic application for related compounds is the amination of the pyridine ring. A patent describes the synthesis of 3,4-diaminopyridine (B372788) starting from 4-methoxypyridine (B45360). google.com The first step involves the nitration of 4-methoxypyridine to produce 4-methoxy-3-nitropyridine (B17402). google.com This intermediate is then reacted with ammonia (B1221849) to replace the methoxy (B1213986) group, yielding 4-amino-3-nitropyridine (B158700). google.com Subsequent reduction of the nitro group provides the final diaminopyridine product. google.com This process highlights the utility of the methoxy group as a leaving group in nucleophilic aromatic substitution, activated by the adjacent nitro group.
By analogy, this compound could serve as a valuable precursor. The 4-methoxyphenyl (B3050149) group, while not as readily displaced as a simple methoxy group, still influences the electronic properties of the pyridine ring. The core structure, a 4-aryl-3-nitropyridine, is a substrate for various coupling and substitution reactions. The nitro group at the 3-position strongly activates the C2 and C6 positions for nucleophilic attack, such as Vicarious Nucleophilic Substitution (VNS), allowing for the introduction of alkyl or amino groups. researchgate.netresearchgate.net Furthermore, reduction of the nitro group to an amine would yield 3-amino-4-(4-methoxyphenyl)pyridine, a highly functionalized diamine analogue that could be a precursor to fused heterocyclic systems and other complex molecular architectures.
Historical Overview of Synthetic Methodologies for Substituted Nitropyridines
The synthesis of nitropyridines has been a subject of study for many years, with various methods developed to overcome the challenges associated with the pyridine ring's inherent electron deficiency.
Direct electrophilic nitration of pyridine is notoriously difficult and often results in very low yields, making it of little synthetic value for many applications. researchgate.net The reaction typically requires harsh conditions, such as fuming sulfuric acid at extremely high temperatures (e.g., 330 °C), and still produces the desired 3-nitropyridine (B142982) in minimal yields. acs.org
To circumvent these issues, alternative and more efficient methods have been developed. A significant breakthrough was the method reported by Bakke, which involves reacting pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion. researchgate.netresearchgate.netacs.org This intermediate is then treated with aqueous sodium bisulfite (NaHSO₃), which leads to the formation of 3-nitropyridine in good yields (around 77% for the parent pyridine). researchgate.netresearchgate.net Mechanistic studies have shown this is not a direct electrophilic substitution but involves a researchgate.netresearchgate.net sigmatropic shift of the nitro group from the nitrogen atom to the C3 position of the ring. researchgate.netresearchgate.net This method is applicable to a range of substituted pyridines. researchgate.net
Another approach involves the synthesis of the pyridine ring from acyclic precursors that already contain a nitro group. For example, 1-methyl-3,5-dinitro-2-pyridone can undergo a three-component ring transformation with a ketone and ammonia to afford various nitropyridines that are difficult to produce otherwise. nih.gov
The following table summarizes and compares some of the key historical methodologies for synthesizing nitropyridines.
| Method | Reagents | Conditions | Typical Product | Advantages | Disadvantages |
| Direct Nitration | HNO₃ / H₂SO₄ | High temperatures (e.g., >300 °C) | 3-Nitropyridine | Simple reagents | Extremely low yields, harsh conditions. acs.org |
| Bakke Procedure | 1. N₂O₅, organic solvent 2. SO₂/HSO₃⁻, H₂O | Low to moderate temperatures | 3-Nitropyridine | Good yields, milder than direct nitration. researchgate.netresearchgate.net | Requires preparation of N₂O₅, use of SO₂. acs.org |
| From Pyridine N-Oxide | HNO₃ / H₂SO₄ | Moderate temperatures | 4-Nitropyridine N-oxide | Activates the ring for nitration at the 4-position | Requires an additional deoxygenation step. chemicalbook.com |
| Ring Transformation | Dinitropyridone, Ketone, Ammonia | Elevated temperatures | Substituted Nitropyridines | Access to complex substitution patterns. nih.gov | Substrate-specific, multi-component reaction. |
| Oxazino Azine Route | Oxazino pyridine, TBN, TEMPO, O₂ | Moderate temperatures | meta-Nitropyridine | High regioselectivity for meta-position, good functional group tolerance. acs.org | Multi-step dearomatization-rearomatization strategy. |
These methodologies have evolved over time, moving from brute-force approaches to more sophisticated and selective strategies, enabling chemists to access a wide variety of substituted nitropyridines for use in synthesis. acs.org
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3-nitropyridine |
InChI |
InChI=1S/C12H10N2O3/c1-17-10-4-2-9(3-5-10)11-6-7-13-8-12(11)14(15)16/h2-8H,1H3 |
InChI Key |
RJFIBAKUXWMYHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 4 Methoxyphenyl 3 Nitropyridine Derivatives
Reductive Transformations of the Nitro Group
The conversion of the nitro group into an amino group is a fundamental transformation in the functionalization of nitropyridines, providing access to a wide range of amino pyridine (B92270) derivatives. This reduction can be accomplished through various methods, including catalytic hydrogenation and the use of specific chemical reducing agents.
Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its efficiency and clean reaction profiles. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Noble metals such as palladium and platinum are highly effective for this transformation mdpi.com. The hydrogenation is generally carried out at room temperature and atmospheric pressure, often using a supported catalyst like platinum or palladium on carbon google.com.
Bimetallic nanoparticles, such as copper/nickel alloys, have also demonstrated high catalytic activity for the hydrogenation of nitroaromatic compounds. For instance, the hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline was successfully achieved with high selectivity using bimetallic Cu-Ni catalysts rsc.org. This approach highlights the potential for developing highly active and selective catalysts for the reduction of complex nitropyridine derivatives under mild conditions mdpi.com.
| Catalyst Type | Examples | Typical Conditions | Reference |
|---|---|---|---|
| Noble Metals | Platinum (Pt), Palladium (Pd) on supports (e.g., carbon) | H₂ gas, room temperature, atmospheric pressure | mdpi.comgoogle.com |
| Bimetallic Nanoparticles | Copper/Nickel (CuₓNiᵧ) alloys | H₂ gas, elevated temperature (e.g., 140 °C) | rsc.org |
Besides catalytic hydrogenation, the nitro group of nitropyridines can be reduced using various chemical reagents. A common and effective method involves the use of metals in an acidic medium. For example, the reduction of 4-nitropyridine-N-oxide using iron in acetic acid or aqueous mineral acids like hydrochloric or sulfuric acid yields 4-aminopyridine in high yields (85-90%) semanticscholar.orgresearchgate.net. This method has been applied to synthesize various aminopyridine derivatives researchgate.net.
Another established reagent for this transformation is stannous chloride (SnCl₂). The reduction of 2-amino-6-methoxy-3-nitropyridine to 2,3-diamino-6-methoxypyridine can be achieved using stannous chloride dihydrate in an aqueous acidic medium google.com. While effective, a drawback of using metal salts like tin(II) chloride is the potential generation of significant amounts of metal salt waste, which can pose disposal challenges google.com. Electrochemical reduction in an acidic solution has also been reported as an alternative method for converting 3-nitropyridines to 3-aminopyridines google.com.
Nucleophilic Substitution Reactions at the Pyridine Core
The presence of the strongly electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic attack. This allows for the introduction of various functional groups onto the pyridine core through nucleophilic substitution of hydrogen, a process that does not require a pre-existing leaving group.
The activated 3-nitropyridine (B142982) ring system can react with nitrogen-based nucleophiles. For instance, 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine was synthesized via a nucleophilic aromatic substitution reaction where the N-substituted aniline (B41778) attacks the pyridine ring nih.gov. In reactions of 3-bromo-4-nitropyridine (B1272033) with amines, nucleophilic substitution is a primary pathway, although unexpected nitro-group migrations can also occur depending on the reaction conditions, particularly in polar aprotic solvents clockss.org.
Direct amination of 3-nitropyridine can also be achieved through oxidative processes. When 3-nitropyridine is reacted in a solution saturated with ammonia (B1221849) in the presence of an oxidizing agent like potassium permanganate, 2-amino-5-nitropyridine can be formed with high selectivity ntnu.no. Similarly, reacting 3-nitropyridine with lithium arylamides under anaerobic conditions can produce N-aryl-5-nitropyridin-2-amines, where the nitroarene substrate itself acts as the oxidant arkat-usa.org.
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings like 3-nitropyridine. This reaction allows for the formal substitution of a hydrogen atom, typically at a position ortho or para to the nitro group nih.gov. The mechanism involves the addition of a nucleophile (often a carbanion with a leaving group at the α-position) to the aromatic ring, followed by a base-induced β-elimination of a small molecule (e.g., HCl, H₂O) to restore aromaticity nih.govacs.org.
VNS has been successfully applied to 3-nitropyridine derivatives for both amination and alkylation.
Amination: Selective amination of 3-nitropyridines at the 6-position (para to the nitro group) can be achieved using reagents like hydroxylamine or 4-amino-1,2,4-triazole, providing a general method for preparing 2-amino-5-nitropyridines rsc.org.
Alkylation: 3-Nitropyridines react with carbanions generated from compounds like chloroform or ethyl 2-chloropropionate under VNS conditions to introduce alkyl groups at the 4-position (ortho to the nitro group) nih.gov. Similarly, sulfonyl-stabilized carbanions can be used to alkylate electrophilic nitropyridines nih.govacs.orgacs.org.
The regioselectivity of the VNS reaction is governed by the electronic activation provided by the nitro group, directing the incoming nucleophile to the ortho and para positions.
Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another pathway for the functionalization of 3-nitropyridines. This process involves the initial addition of a nucleophile to the electron-deficient pyridine ring to form an intermediate known as a σH-adduct. This adduct is then aromatized by the action of an external oxidizing agent, resulting in the net substitution of a hydrogen atom ntnu.no.
This methodology has been used to introduce various substituents onto the pyridine ring. For example, acetylenic carbanions can add to nitropyridines to form σH-adducts, which are subsequently oxidized by DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield nitroaryl acetylenes acs.orgacs.org. In some cases, the nitroarene substrate itself can act as the oxidant, particularly in reactions with strong nucleophiles like lithium amides under anaerobic conditions, avoiding the need for an external oxidizing agent arkat-usa.org.
| Methodology | Description | Typical Nucleophiles | Position of Substitution | Reference |
|---|---|---|---|---|
| SNAr | Substitution of a leaving group (e.g., halogen) activated by the nitro group. | Amines, Anilines | Position of the leaving group | nih.govclockss.org |
| VNS | Substitution of hydrogen via addition of a carbanion followed by β-elimination. | Carbanions (e.g., from CHCl₃), Hydroxylamine | Ortho or Para to nitro group | nih.govrsc.org |
| ONSH | Substitution of hydrogen via addition of a nucleophile followed by oxidation. | Ammonia, Amides, Acetylides | Ortho or Para to nitro group | ntnu.noarkat-usa.orgacs.org |
Reactions Involving the Methoxyphenyl Moiety
The electron-rich nature of the methoxyphenyl ring makes it the primary site for reactions requiring nucleophilic character, such as electrophilic aromatic substitution. Furthermore, the methoxy (B1213986) group itself can be a target for chemical modification.
Electrophilic Aromatic Substitution on the Methoxyphenyl Ring (Theoretical)
Electrophilic aromatic substitution (EAS) is expected to occur exclusively on the methoxyphenyl ring. The 3-nitropyridyl substituent acts as a deactivating group, withdrawing electron density from the phenyl ring through an inductive effect. However, the methoxy group is a strong activating group that directs incoming electrophiles to the ortho and para positions relative to itself. wikipedia.orglibretexts.org
Given that the para position is already substituted, electrophilic attack will theoretically be directed to the ortho positions (C-3' and C-5') of the methoxyphenyl ring. The 3-nitropyridyl group's bulk may cause some steric hindrance, potentially favoring the C-3' position, which is further from the pyridine ring. Common EAS reactions like nitration, halogenation, and Friedel-Crafts reactions would follow this regioselectivity. organicchemistrytutor.commakingmolecules.com
For instance, bromination of a similar compound, 2-(4-methoxyphenyl)-3-nitropyridine, would likely yield the 2-(3-bromo-4-methoxyphenyl)-3-nitropyridine derivative, demonstrating the directing power of the methoxy group.
Table 1: Theoretical Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 4-(3-Nitro-4-methoxyphenyl)-3-nitropyridine |
| Bromination | Br₂ / FeBr₃ | 4-(3-Bromo-4-methoxyphenyl)-3-nitropyridine |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-(3-Acyl-4-methoxyphenyl)-3-nitropyridine |
Modifications and Cleavage of the Methoxy Group (Theoretical)
The methoxy group is a robust ether linkage, but it can be cleaved under specific, often harsh, conditions to yield the corresponding phenol (B47542), 4-(3-nitropyridin-4-yl)phenol. This transformation is valuable for unmasking a hydroxyl group for further functionalization. The cleavage of aryl methyl ethers is a well-established reaction in organic synthesis. researchgate.netwikipedia.org
Reagents commonly employed for this purpose include strong Brønsted acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃). rsc.orgnih.govmasterorganicchemistry.com Boron tribromide is particularly effective and often used under milder conditions than HBr. nih.gov The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govmasterorganicchemistry.com
Table 2: Theoretical Reagents for Methoxy Group Cleavage
| Reagent | Typical Conditions | Mechanism Type |
|---|---|---|
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to room temp. | Lewis acid-mediated SN2 |
| Hydrobromic Acid (HBr) | Acetic acid, reflux | Brønsted acid-mediated SN2 |
| Aluminum Chloride (AlCl₃) | With a nucleophilic scavenger (e.g., ethanethiol) | Lewis acid-mediated |
| Pyridinium hydrochloride | Molten, ~140 °C | Nucleophilic demethylation |
Rearrangement Reactions
The 3-nitropyridine core of the molecule can undergo fascinating rearrangement reactions, particularly under basic or thermal conditions, leading to the formation of complex fused heterocyclic systems.
Base-Induced Rearrangements Leading to Fused Heterocycles (e.g., Imidazo[1,2-a]pyridines, Indoles)
While direct base-induced rearrangement of 4-(4-methoxyphenyl)-3-nitropyridine into fused heterocycles is not extensively documented, its derivatives can serve as precursors to such systems.
Indole Formation: A known transformation involves the rearrangement of 3-nitropyridinium salts to form substituted indoles. researchgate.net Theoretically, N-alkylation of this compound would form a pyridinium salt. Subsequent treatment with a base could initiate a cascade of reactions, leading to the opening of the pyridine ring and recyclization to form a substituted indole.
Imidazo[1,2-a]pyridine Formation: The synthesis of the imidazo[1,2-a]pyridine scaffold typically begins with a 2-aminopyridine derivative. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Therefore, a derivative of the title compound, namely 2-amino-4-(4-methoxyphenyl)pyridine (obtained via reduction of the nitro group and amination), could undergo cyclization with various reagents, such as α-haloketones or nitroolefins, to yield highly substituted imidazo[1,2-a]pyridines. organic-chemistry.orgorganic-chemistry.org This represents a significant transformation pathway for derivatives of the parent compound.
Flash-Vacuum-Pyrolysis (FVP) Induced Rearrangements
Flash vacuum pyrolysis (FVP) is a technique that employs high temperatures and very low pressures to induce unimolecular reactions in the gas phase. wikipedia.orgscripps.edu This method is particularly effective for generating highly reactive intermediates, such as nitrenes from organic azides. researchgate.net
A hypothetical FVP-induced rearrangement could be envisioned for an azido derivative of the title compound, such as 3-azido-4-(4-methoxyphenyl)pyridine. FVP of this precursor would lead to the extrusion of dinitrogen gas (N₂) to generate a highly reactive nitrene intermediate. rsc.org This pyridylnitrene could then undergo an intramolecular C-H insertion reaction into the ortho position of the methoxyphenyl ring. This cyclization would result in the formation of a novel, fused polycyclic aromatic heterocycle. Such intramolecular nitrene insertion reactions are known pathways for constructing complex heterocyclic frameworks. rcb.res.innih.gov
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Studies
The FTIR spectrum of 4-(4-Methoxyphenyl)-3-nitropyridine exhibits a series of distinct absorption bands that correspond to the vibrational modes of its constituent functional groups. The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. The aromatic rings (both the pyridine (B92270) and the phenyl rings) give rise to characteristic C-H and C=C stretching and bending vibrations. The methoxy (B1213986) group (-OCH₃) is identified by its characteristic C-H stretching and bending modes, as well as the C-O stretching vibration.
Complementing the FTIR data, the FT-Raman spectrum provides information on the non-polar bonds and symmetric vibrations within the this compound molecule. The Raman spectrum is particularly useful for observing the vibrations of the carbon skeleton of the aromatic rings. The symmetric stretching of the nitro group also gives a characteristic Raman band.
As with FTIR data, specific experimental FT-Raman spectra for this compound are not widely published. However, based on the analysis of similar aromatic nitro compounds, strong Raman bands would be expected for the ring breathing modes of both the pyridine and phenyl rings, as well as for the symmetric NO₂ stretching vibration.
A detailed interpretation of the vibrational spectra involves assigning specific absorption bands in the FTIR and Raman spectra to particular molecular vibrations. This process is often aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities with a reasonable degree of accuracy.
For this compound, a comprehensive vibrational analysis would involve the correlation of experimental data with theoretical calculations to assign the observed bands to stretching, bending, and torsional modes of the various functional groups and the molecular backbone. This would include the ν(C-H), ν(C=C), ν(C-N), ν(N=O), ν(C-O), δ(C-H), and other characteristic vibrations of the methoxyphenyl and nitropyridine moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of this compound would provide valuable information on the number, connectivity, and electronic environment of the protons in the molecule. The aromatic protons on both the pyridine and phenyl rings would appear as distinct signals in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The chemical shifts and coupling patterns of these protons would allow for the unambiguous assignment of their positions on the rings. The protons of the methoxy group would give rise to a sharp singlet, typically in the range of 3.8-4.0 ppm.
Although a published ¹H NMR spectrum for this specific compound is not available, data from analogous structures can be used for predictive purposes. For example, in a related compound, (E)-N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine, the methoxy protons appear as a singlet at 3.80 ppm, and the aromatic protons are observed in the range of 7.01-8.84 ppm.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The carbon atoms of the aromatic rings would resonate in the downfield region, typically between 110 and 160 ppm. The carbon atom attached to the nitro group would be expected to be significantly deshielded. The carbon of the methoxy group would appear in the upfield region, typically around 55-60 ppm.
Detailed ¹³C NMR data for this compound is not found in the available literature. Analysis of related structures, such as 4-METHOXY-3-NITROBIPHENYL, can provide an estimate of the expected chemical shifts.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Absorption Characteristics
No experimental data is currently available in the public domain regarding the electronic transitions and absorption characteristics of this compound.
Mass Spectrometry (MS)
Molecular Ion Detection and Fragmentation Patterns
Specific details on the molecular ion detection and the characteristic fragmentation patterns for this compound have not been reported in the scientific literature.
Crystallographic Investigations and Solid State Structure
Single Crystal X-ray Diffraction Analysis
The conformation of 4-(4-Methoxyphenyl)-3-nitropyridine would be of significant interest, particularly the rotational arrangement of the aryl rings and the nitro group.
The orientation of the nitro group relative to the pyridine (B92270) ring, defined by the C-C-N-O torsion angle, is another key conformational feature. Due to the steric bulk of the adjacent methoxyphenyl group, it is highly probable that the nitro group is twisted out of the plane of the pyridine ring. This rotation would have implications for the electronic communication between the nitro group and the π-system of the pyridine ring.
The potential for hydrogen bonding in the crystal structure of this compound is an important aspect of its solid-state chemistry. While the molecule itself lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds are expected to play a crucial role in stabilizing the crystal lattice. The oxygen atoms of the methoxy (B1213986) and nitro groups, as well as the nitrogen atom of the pyridine ring, could act as hydrogen bond acceptors. The formation of these networks would significantly influence the crystal packing arrangement. Studies on related nitropyridine derivatives have frequently shown the presence of such weak intermolecular interactions.
Determination of Molecular Conformation and Torsion Angles
Hirshfeld Surface Analysis and Energy Frameworks
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm, shape index, and curvedness onto the surface, one can gain a detailed understanding of the close contacts between neighboring molecules. This analysis would allow for the deconvolution of the Hirshfeld surface into fingerprint plots, providing percentage contributions of different types of interactions (e.g., H···H, C···H, O···H).
Furthermore, the computation of energy frameworks would provide a visual representation of the interaction energies between molecules in the crystal, highlighting the topology and strength of the packing. This analysis would reveal the dominant forces in the crystal structure, whether they be electrostatic or dispersion-based. Unfortunately, without the prerequisite crystallographic data, neither a Hirshfeld surface analysis nor an energy framework calculation can be performed for this compound.
Quantification of Intermolecular Interactions
A quantitative analysis of intermolecular interactions, typically performed using Hirshfeld surface analysis, requires the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction. This analysis allows for the breakdown and quantification of different types of intermolecular contacts (e.g., H···H, C···H, O···H) that contribute to the stability of the crystal lattice. As no crystal structure has been reported for this compound, this quantitative data is not available.
Computational Chemistry and Quantum Mechanical Studies
Electronic Structure Analysis
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
No published Natural Bond Orbital (NBO) analysis for 4-(4-Methoxyphenyl)-3-nitropyridine was identified. This type of analysis is crucial for understanding intramolecular interactions, such as electron delocalization from lone pairs into anti-bonding orbitals and hyperconjugative stability. Such a study would typically quantify the stabilization energies (E(2)) for significant donor-acceptor interactions within the molecule, providing insight into the electronic landscape governed by the interplay between the methoxyphenyl ring, the nitropyridine system, and the nitro group.
Prediction of Spectroscopic Parameters
Detailed theoretical predictions of the spectroscopic profile for this compound are not available in the reviewed sources.
Theoretical Vibrational Frequencies and Potential Energy Distribution (PED)
A computational study detailing the theoretical vibrational frequencies (FT-IR and Raman) and their corresponding Potential Energy Distribution (PED) for this compound could not be located. This analysis would assign specific vibrational modes to calculated frequencies, helping to interpret experimental spectra by identifying characteristic vibrations of the nitro group, the methoxy (B1213986) group, and the coupled aromatic ring systems.
Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts
There are no available studies presenting Gauge-Independent Atomic Orbital (GIAO) calculations for the ¹H and ¹³C NMR chemical shifts of this compound. Such calculations are instrumental in assigning experimental NMR signals and understanding the electronic environment of each nucleus within the molecule.
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra
No Time-Dependent Density Functional Theory (TD-DFT) calculations for the UV-Vis absorption spectrum of this compound were found. This analysis would predict the electronic transitions, including their wavelengths (λmax), oscillator strengths (f), and the nature of the molecular orbitals involved (e.g., HOMO to LUMO transitions), which are fundamental to understanding the compound's photophysical properties.
Molecular Electrostatic Potential (MEP) Mapping (Theoretical)
A theoretical Molecular Electrostatic Potential (MEP) map for this compound is not present in the available literature. An MEP map is a valuable tool for visualizing the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, and predicting intermolecular interaction patterns.
Thermodynamic Properties Calculation
Specific calculations of the thermodynamic properties (such as standard enthalpy, entropy, and Gibbs free energy) of this compound as a function of temperature were not found. These theoretical calculations provide fundamental data on the stability and energy of the molecule under various conditions.
Enthalpy, Entropy, and Free Energy Calculations at Various Temperatures
No specific data is available in the scientific literature for this compound.
Influence of Intramolecular Hydrogen Bonding on Molecular Planarity
Specific studies on the influence of intramolecular hydrogen bonding on the molecular planarity of this compound have not been reported in the available literature.
Advanced Synthetic Applications of 4 4 Methoxyphenyl 3 Nitropyridine As an Intermediate
Postulated Role in the Synthesis of Complex Heterocyclic Ring Systems
The inherent reactivity of the nitropyridine scaffold positions 4-(4-Methoxyphenyl)-3-nitropyridine as a promising precursor for the synthesis of various fused heterocyclic systems.
Hypothetical Preparation of Fused Pyridine (B92270) Derivatives
The nitro group and the pyridine ring in this compound could serve as key functionalities for the construction of fused pyridine derivatives. Conceptually, reduction of the nitro group to an amine would yield 3-amino-4-(4-methoxyphenyl)pyridine. This resulting ortho-amino-substituted pyridine is a classic precursor for cyclization reactions. For instance, reaction with α,β-unsaturated ketones or esters could lead to the formation of fused dihydropyridine (B1217469) rings, which can be subsequently aromatized.
Another potential route involves the activation of the positions ortho to the pyridine nitrogen. The electron-withdrawing nature of the nitro group can facilitate nucleophilic substitution or addition reactions at these positions, which, followed by cyclization with appropriate bifunctional reagents, could afford various fused pyridine systems. While specific examples with this compound are not available, the general strategies for synthesizing fused pyridines often rely on such reactive intermediates.
Theoretical Construction of Pyrimidine (B1678525) and Quinoline (B57606) Scaffolds
The synthesis of pyrimidine and quinoline scaffolds often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or an aniline (B41778) derivative, respectively. Following the reduction of its nitro group, this compound would provide a substituted aminopyridine. This intermediate could theoretically be utilized in the construction of pyrido[3,4-d]pyrimidines or other related fused pyrimidine systems through reactions with appropriate carbon- and nitrogen-containing building blocks.
For the construction of quinoline scaffolds, a common strategy is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. While this compound does not inherently possess the required carbonyl functionality, its derivative, 3-amino-4-(4-methoxyphenyl)pyridine, could potentially undergo reactions that introduce the necessary functional groups for subsequent quinoline ring formation. The general versatility of aminopyridines in heterocyclic synthesis supports this hypothetical application.
Envisioned Utilization in Multi-Step Organic Syntheses for Structural Diversification
The distinct functionalities within this compound make it an attractive starting point for multi-step syntheses aimed at generating structurally diverse compound libraries.
A Potential Precursor for Substituted Pyridine Intermediates in Drug Discovery Research
The nitropyridine moiety is a well-established pharmacophore and a versatile synthetic handle in drug discovery. The nitro group can be readily transformed into a variety of other functional groups, including amines, which are pivotal for introducing further molecular diversity. For example, the reduction of the nitro group in this compound to an amine would open up a plethora of subsequent reactions, such as amide bond formation, sulfonylation, and reductive amination, allowing for the synthesis of a wide array of substituted pyridine derivatives.
These derivatives, bearing the 4-(4-methoxyphenyl)pyridine (B1348650) core, could be of interest in screening for various biological activities, given that substituted pyridines are prevalent in many approved drugs. The methoxy (B1213986) group on the phenyl ring also offers a site for potential demethylation to a phenol (B47542), providing another point for diversification.
A Conceptual Building Block for Arylated and Alkylated Pyridine Compounds
The pyridine ring in this compound can be further functionalized through cross-coupling reactions. While the nitro group can be a sensitive functionality, under carefully controlled conditions, it is plausible that the pyridine ring could undergo reactions such as Suzuki or Stille couplings to introduce additional aryl or heteroaryl substituents.
Furthermore, the nitro group itself can be replaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of alkyl and aryl groups. The electron-withdrawing nature of the nitro group activates the pyridine ring towards such substitutions, making it a viable strategy for structural diversification. Although direct examples with this specific compound are lacking, the general reactivity of nitropyridines supports this potential application.
Prospective Design and Synthesis of Chemical Libraries
The potential for multi-vector diversification makes this compound a theoretically attractive scaffold for combinatorial chemistry and the synthesis of chemical libraries. The key reactive sites – the nitro group, the pyridine ring, and the methoxyphenyl moiety – could be systematically modified to generate a large number of analogues.
For instance, a library could be designed around the 3-amino-4-(4-methoxyphenyl)pyridine core, where a diverse set of acylating or sulfonylating agents are used to modify the amino group. Simultaneously or sequentially, the pyridine ring could be functionalized at other positions, and the methoxy group could be converted to a phenol and then etherified or esterified with a variety of building blocks. This multi-pronged approach would allow for a thorough exploration of the chemical space around this scaffold, which is a key strategy in modern drug discovery.
Combinatorial Approaches to Nitropyridine Derivatives for Screening
The structural framework of this compound is particularly amenable to combinatorial synthesis, a strategy employed to rapidly generate a large number of distinct but structurally related molecules. This approach is invaluable for creating libraries of compounds that can be screened for potential biological activity. The reactivity of the nitropyridine core allows for a variety of chemical transformations, enabling the systematic modification of the molecule at different positions.
Research has demonstrated the utility of similar nitropyridine scaffolds in generating libraries of derivatives for screening purposes. For instance, derivatives of 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine have been synthesized and evaluated for their cytotoxic activity against human tumor cell lines. nih.gov This highlights a common strategy where the nitro group can influence the reactivity of the pyridine ring, and other positions on the ring can be functionalized to create a diverse set of analogues.
A hypothetical combinatorial library based on this compound could involve modifications at several key positions. The nitro group, for example, can be reduced to an amino group, which can then be further derivatized through acylation, alkylation, or sulfonylation reactions. The pyridine nitrogen can be quaternized, and the methoxyphenyl ring can undergo electrophilic substitution, although the conditions would need to be carefully controlled to avoid unwanted side reactions.
Table 1: Potential Combinatorial Modifications of this compound
| Reaction Type | Target Site | Potential Reagents | Resulting Functional Group |
| Nucleophilic Aromatic Substitution | Position 2 or 6 | Amines, Alkoxides, Thiolates | Substituted Pyridines |
| Reduction | Nitro Group | Fe/HCl, H₂, Pd/C | Amino Group |
| Acylation of Amino Group | Amino Group (post-reduction) | Acyl Chlorides, Anhydrides | Amides |
| Suzuki Coupling | Halogenated Pyridine (if modified) | Boronic Acids | Biaryl Compounds |
This combinatorial approach allows for the efficient exploration of the chemical space around the this compound core, significantly increasing the probability of discovering novel compounds with desirable biological properties for further development.
Application in Radiochemical Synthesis for Research Purposes
The incorporation of a positron-emitting radionuclide into a molecule allows for non-invasive in vivo imaging using Positron Emission Tomography (PET), a powerful tool in biomedical research and clinical diagnostics. nih.gov Nitropyridine derivatives, including structures related to this compound, serve as important precursors in the synthesis of such radiolabeled compounds. nih.gov The nitro group is a key functional group in this context, as it can be readily substituted with a fluorine-18 (B77423) radiolabel via nucleophilic aromatic substitution.
A notable example of this application is the synthesis of [¹⁸F]3-fluoro-4-aminopyridine. In this process, a precursor such as 3-bromo-4-nitropyridine (B1272033) N-oxide is reacted with [¹⁸F]fluoride. nih.gov The nitro group activates the pyridine ring towards nucleophilic attack, facilitating the introduction of the ¹⁸F isotope. The resulting radiolabeled nitropyridine can then be further modified, for instance, by reducing the nitro group to an amine, to yield the final radiotracer. nih.gov This general strategy could be adapted for the radiosynthesis of derivatives of this compound.
Table 2: Example of a Radiochemical Synthesis Strategy Using a Nitropyridine Precursor
| Step | Precursor | Reagents | Intermediate/Product | Purpose |
| 1. Radiofluorination | 3-bromo-4-nitropyridine N-oxide | [¹⁸F]TBAF, DMSO | [¹⁸F]3-fluoro-4-nitropyridine N-oxide | Introduction of ¹⁸F radiolabel |
| 2. Reduction | [¹⁸F]3-fluoro-4-nitropyridine N-oxide | Catalytic Hydrogenation | [¹⁸F]3-fluoro-4-aminopyridine | Formation of the final radiotracer |
Adapted from research on the synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-methoxyphenyl)-3-nitropyridine?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 4-methoxyphenol with 2-chloro-3-nitropyridine in the presence of sodium hydroxide at 423–433 K for 5 hours yields the product. Key factors include:
- Solvent : Chloroform for extraction and purification.
- Temperature Control : Maintaining 423–433 K to avoid side reactions.
- Purification : Drying the organic phase with sodium sulfate and recrystallization to obtain colorless crystals .
- Table 1 : Comparison of Reaction Conditions and Yields
| Precursor | Base | Solvent | Temperature (K) | Yield (%) |
|---|---|---|---|---|
| 4-Methoxyphenol | NaOH | Chloroform | 423–433 | ~75–80 |
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Use X-ray crystallography to resolve the crystal structure, confirming bond lengths and angles. Refinement protocols should include riding models for hydrogen atoms (C–H: 0.93–0.96 Å) and isotropic displacement parameters. Complementary techniques:
- NMR Spectroscopy : Confirm substituent positions via chemical shifts (e.g., methoxy protons at ~3.8 ppm).
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 259.07) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis due to potential nitro group toxicity.
- Storage : In airtight containers away from light, referencing hazards like skin/eye irritation noted in related nitropyridines .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can calculate:
- HOMO-LUMO Gaps : To assess reactivity (e.g., electron-deficient nitro groups lower LUMO).
- Charge Distribution : Nitro and methoxy groups create polarized regions, influencing intermolecular interactions.
- Validation : Compare computed IR spectra with experimental data to refine exchange-correlation terms .
Q. How can conflicting spectroscopic data from different studies be resolved?
- Methodological Answer :
- Hyphenated Techniques : Use LC-MS or GC-MS to isolate impurities causing spectral discrepancies.
- Dynamic NMR : Resolve tautomerism or rotational barriers affecting peak splitting.
- Meta-Analysis : Cross-reference crystallographic data (e.g., CCDC entries) with computational models .
Q. What strategies optimize the compound’s biological activity for medicinal chemistry applications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace methoxy with halogens to enhance lipophilicity).
- In Silico Screening : Dock the compound into target proteins (e.g., P2Y1 receptors) using molecular dynamics simulations.
- Comparative Studies : Benchmark against analogs like N-(4-methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide, noting enhanced bioactivity from nitro-phenyl groups .
Q. Why do crystallographic studies show variations in dihedral angles between the pyridine and methoxyphenyl rings?
- Methodological Answer :
- Steric Effects : Bulky substituents or intermolecular packing forces alter angles.
- Experimental Conditions : Temperature during crystallization affects conformation.
- Theoretical Modeling : Compare DFT-optimized geometries with XRD data to identify energy minima .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of nitropyridine derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls).
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., nitro group position correlates with cytotoxicity).
- In Silico Profiling : Use QSAR models to predict bioactivity cliffs caused by minor structural changes .
Tables for Key Data
Table 2 : Spectroscopic Data for Structural Validation
| Technique | Key Observations | Reference |
|---|---|---|
| XRD | Dihedral angle: 85.2° between pyridine and methoxyphenyl rings | |
| ¹H NMR | δ 8.6 (H-6), 7.8 (H-5), 3.8 (OCH₃) | |
| IR | NO₂ asymmetric stretch: 1520 cm⁻¹ |
Table 3 : Computational vs. Experimental HOMO-LUMO Gaps (eV)
| Method | HOMO | LUMO | Gap |
|---|---|---|---|
| B3LYP/6-31G* | -6.2 | -1.8 | 4.4 |
| Experimental (UV-Vis) | - | - | 4.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
